An In-depth Technical Guide to 3-Bromophenanthrene-9,10-dione
An In-depth Technical Guide to 3-Bromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromophenanthrene-9,10-dione, a key organic intermediate with significant potential in materials science and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its current and potential applications.
Core Properties and Specifications
3-Bromophenanthrene-9,10-dione, identified by the CAS number 13292-05-2 , is a brominated derivative of phenanthrene-9,10-dione.[1][2][3] Its unique electronic and structural characteristics make it a valuable building block in the synthesis of more complex molecules.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 13292-05-2 | [1][2] |
| Molecular Formula | C₁₄H₇BrO₂ | [4] |
| Molecular Weight | 287.11 g/mol | [4] |
| Appearance | Light yellow to brown powder/crystal | [1][2] |
| Purity | >95.0% (GC) or ≥97% | [1] |
| Melting Point | 272 °C | |
| Storage | Room temperature, desiccated, in a cool and dark place (<15°C recommended) |
Spectroscopic and Analytical Data
| Technique | Data Interpretation |
| Gas Chromatography (GC) | Primary method for purity assessment, typically showing >95.0%.[1] |
| Nuclear Magnetic Resonance (NMR) | Used to confirm the chemical structure. |
| InChI | InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H |
| SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of 3-Bromophenanthrene-9,10-dione.
Experimental Protocol: Synthesis of Brominated Phenanthrenequinone
This protocol is adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone and serves as a representative method.
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Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 10 g of 9,10-phenanthrenequinone to 100 mL of concentrated sulfuric acid.
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Bromination: Slowly add 1.1 equivalents of N-bromosuccinimide to the stirred mixture at room temperature.
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Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into 600 mL of ice water to precipitate the crude product.
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Isolation: Collect the solid precipitate by filtration and wash thoroughly with hot water to remove any residual acid.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel. Dry the purified product under a vacuum.
Applications in Research and Development
3-Bromophenanthrene-9,10-dione is a versatile intermediate with applications spanning materials science and potentially drug discovery.
Materials Science
As a derivative of phenanthrene, this compound is explored as a building block for organic electronic materials.[1] Its photophysical properties make it a candidate for use in:
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Organic Light-Emitting Diodes (OLEDs): The phenanthrenequinone core can be chemically modified to create light-emitting or charge-transporting materials.
-
Dye-Sensitized Solar Cells: Its electrophilic nature and conjugated system are of interest for developing new photosensitizers.
Organic Synthesis
The presence of both a quinone moiety and a bromine atom makes this compound a useful intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the quinone can undergo various addition and condensation reactions.
Potential in Drug Development
While there is no direct evidence of the biological activity of 3-Bromophenanthrene-9,10-dione, structurally similar compounds, such as anthracene-9,10-dione derivatives, have shown promise as inhibitors of key signaling pathways in cancer.[5]
Constitutive activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers.[5] Small molecules that can inhibit this pathway are of significant therapeutic interest. Given that anthracene-9,10-dione dioximes are potent inhibitors of β-catenin, it is plausible that 3-Bromophenanthrene-9,10-dione could serve as a scaffold for the development of new inhibitors targeting this pathway.
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by a 3-Bromophenanthrene-9,10-dione derivative.
Safety and Handling
3-Bromophenanthrene-9,10-dione should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification
The following GHS hazard statements have been associated with this compound:
Precautionary Measures
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves, eye protection, and face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P337 + P313: If eye irritation persists: Get medical advice/attention.
This technical guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive risk assessment prior to use.
References
- 1. 3-Bromophenanthrene-9,10-dione | C14H7BrO2 | CID 10957115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 4. 53348-05-3|3,6-Dibromophenanthrene-9,10-dione|BLD Pharm [bldpharm.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
